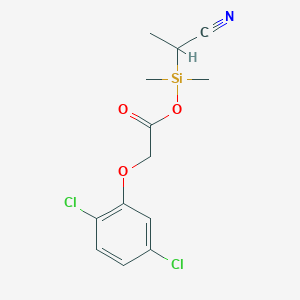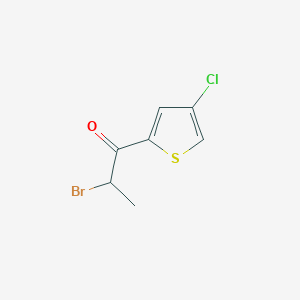![molecular formula C8H13BrO3 B14334565 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane CAS No. 105659-90-3](/img/structure/B14334565.png)
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[44]nonane is a spiro compound featuring a unique bicyclic structure with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 2-methyl-1,4,6-trioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is 2-methyl-1,4,6-trioxaspiro[4.4]nonane.
Scientific Research Applications
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
- 7-(Bromomethyl)-2-azaspiro[4.4]nonane
Uniqueness
7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of three oxygen atoms in the ring system. This makes it distinct from other spiro compounds that may have different heteroatoms or ring sizes.
Properties
CAS No. |
105659-90-3 |
|---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
7-(bromomethyl)-3-methyl-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H13BrO3/c1-6-5-10-8(11-6)3-2-7(4-9)12-8/h6-7H,2-5H2,1H3 |
InChI Key |
CTXWCJRLACDITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CCC(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
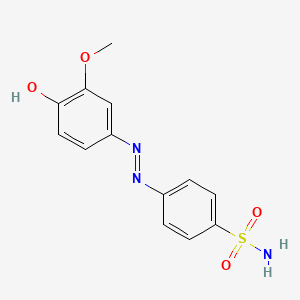
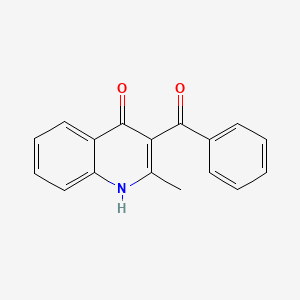
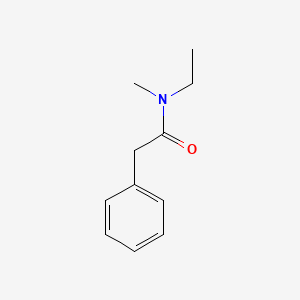
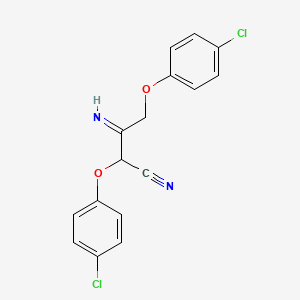
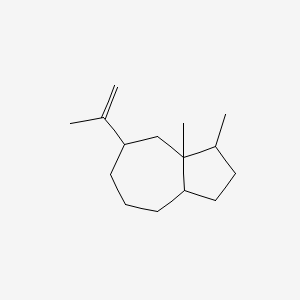
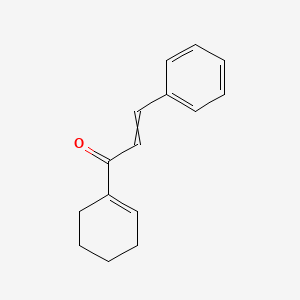
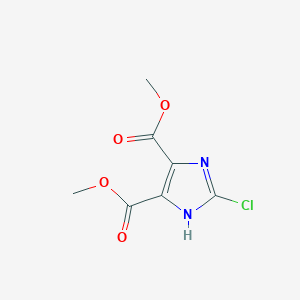
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
